N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a complex organic compound that features a combination of various functional groups, including hydroxyl, methyl, oxazole, phenyl, thiophene, and sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the oxazole and thiophene intermediates, followed by their coupling with the phenyl and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine derivative.
Scientific Research Applications
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido: Lacks the oxazole and phenyl groups, resulting in different chemical properties and applications.
2-hydroxy-2-methyl-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propane-1-sulfonamido: Lacks the thiophene group, which may affect its reactivity and biological activity.
2-hydroxy-2-methyl-3-(phenyl)propane-1-sulfonamido: Lacks both the oxazole and thiophene groups, leading to distinct chemical behavior.
Uniqueness
The uniqueness of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-13-20-17(10-24-13)15-3-5-16(6-4-15)26(22,23)19-12-18(2,21)9-14-7-8-25-11-14/h3-8,10-11,19,21H,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPDAHXRZDLCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.